4-fluoro-N-(5-methyl-2-pyridinyl)benzamide
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Overview
Description
4-fluoro-N-(5-methyl-2-pyridinyl)benzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Alzheimer's Disease Research
4-Fluoro-N-(5-methyl-2-pyridinyl)benzamide has been used as a molecular imaging probe for Alzheimer's disease (AD) research. It was employed in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of AD patients. This research found significant decreases in receptor densities in both hippocampi and raphe nuclei of AD patients, correlating with clinical symptoms and glucose utilization changes (Kepe et al., 2006).
Chemical Synthesis and Structural Analysis
The compound has been synthesized and characterized through various techniques like NMR, IR, MS, and X-ray crystallography. These studies aid in understanding its chemical structure and properties, which is crucial for further pharmacological and biochemical research (Deng et al., 2014).
Potential Antipsychotic Applications
Research into substituted benzamides, which includes compounds similar to 4-fluoro-N-(5-methyl-2-pyridinyl)benzamide, has indicated their potential as dopamine D-2 receptor antagonists. This could have implications for developing antipsychotic medications (Högberg et al., 1991).
Antimicrobial and Antifungal Activity
Some derivatives of 4-fluoro-N-(5-methyl-2-pyridinyl)benzamide have shown promising antimicrobial and antifungal activities. These studies are essential for the development of new antibiotics and antifungal agents (Desai et al., 2013).
Pharmacokinetics and Metabolism
The compound has been a subject of pharmacokinetics and metabolism studies in the context of novel antineoplastic tyrosine kinase inhibitors. Understanding how it metabolizes in the body is crucial for its potential application in cancer treatment (Gong et al., 2010).
properties
Product Name |
4-fluoro-N-(5-methyl-2-pyridinyl)benzamide |
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Molecular Formula |
C13H11FN2O |
Molecular Weight |
230.24g/mol |
IUPAC Name |
4-fluoro-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11FN2O/c1-9-2-7-12(15-8-9)16-13(17)10-3-5-11(14)6-4-10/h2-8H,1H3,(H,15,16,17) |
InChI Key |
FVOHJIYCTRVAMA-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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